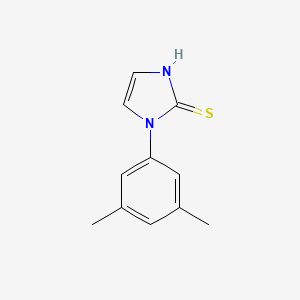

1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Luminescence Sensing

- Application : Used in lanthanide metal-organic frameworks for the luminescence sensing of benzaldehyde-based derivatives, showing potential as fluorescence sensors (Shi et al., 2015).

Fungicidal Activity

- Application : Synthesized thiazole derivatives demonstrated fungicidal activity. This highlights its potential in developing new fungicides (Bashandy et al., 2008).

Synthesis of α2-Adrenergic Agonists

- Application : Utilized in the synthesis of α2-adrenergic agonists, which are significant in medical research (Kudzma & Turnbull, 1991).

Thermodynamic and Electrochemical Properties

- Application : Studied for its oxidation and reduction potentials, and pKa values, contributing to the understanding of its thermodynamic and electrochemical properties (Po et al., 1991).

Biomedical Nanotechnologies

- Application : Explored for its interactions with ZnO nanomaterials, potentially useful in biomedical nanotechnologies (Jayabharathi et al., 2015).

Antimicrobial Activity

- Application : Investigated for its antimicrobial activity, showing potential in the development of new antimicrobial agents (Bhoge et al., 2021).

Host for Anions

- Application : Used as a versatile host for anions in imidazole-based bisphenol (Nath & Baruah, 2012).

Nucleoside Methyl Phosphonamidites

- Application : Serves as a catalyst in the coupling reaction of nucleoside methyl phosphonamidites (Bats et al., 2013).

Corrosion Inhibition

- Application : Demonstrated efficacy as a corrosion inhibitor for mild steel in acidic media, useful in material science and engineering (Ammal et al., 2018).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with the tyrosine-protein kinase syk . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, cell proliferation, differentiation, and survival .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function and leading to changes at the cellular level .

Biochemical Pathways

Compounds with similar structures have been implicated in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may exhibit enantioselective properties, which could influence their bioavailability .

Result of Action

Similar compounds have been found to possess antiproliferative potency against different cancer cell lines .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-5-9(2)7-10(6-8)13-4-3-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNYAJMBIWXLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)

![6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420746.png)